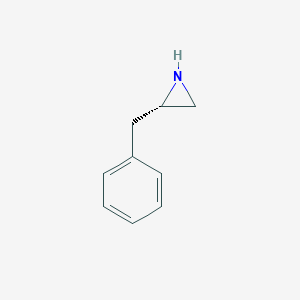

(s)-2-Benzylaziridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453723 | |

| Record name | (s)-2-benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73058-30-7 | |

| Record name | (s)-2-benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-benzylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (S)-2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzylaziridine is a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered ring structure imparts high reactivity, making it a versatile intermediate for the stereoselective synthesis of a variety of nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of (S)-2-benzylaziridine, including its physical characteristics, spectroscopic data, synthesis, and key chemical transformations. Detailed experimental protocols for its preparation and a representative ring-opening reaction are provided, along with visualizations of synthetic and mechanistic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Core Chemical and Physical Properties

(S)-2-Benzylaziridine is a colorless to pale beige oil at room temperature.[1] It is characterized by its chiral center at the C2 position of the aziridine ring, leading to its utility in asymmetric synthesis.

Table 1: Physical and Chemical Properties of (S)-2-Benzylaziridine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [2][3] |

| Molecular Weight | 133.19 g/mol | [2] |

| CAS Number | 73058-30-7 | [2] |

| Appearance | Colorless to Pale Beige Oil | [1] |

| Density | 1.044 g/cm³ | [2] |

| Boiling Point | 204.6 °C at 760 mmHg | [2] |

| Flash Point | 76.5 °C | [2] |

| Refractive Index | 1.568 | [2] |

| Storage Temperature | -20°C, under inert atmosphere | [1][2] |

| Solubility | Soluble in chloroform, ethanol, methanol | [1] |

Spectroscopic Data

The structural characterization of (S)-2-benzylaziridine is accomplished through various spectroscopic techniques. The following data are representative of its spectral features.

Table 2: Spectroscopic Data of (S)-2-Benzylaziridine

| Spectrum Type | Key Peaks / Shifts (δ in ppm, ν in cm⁻¹) |

| ¹H NMR | Data not explicitly found in search results, but typical shifts for similar structures suggest: Phenyl protons (~7.2-7.4 ppm), Aziridine ring protons (~1.5-3.0 ppm), Benzylic protons (~2.5-3.0 ppm), N-H proton (broad singlet, variable). |

| ¹³C NMR | Data not explicitly found in search results, but typical shifts for similar structures suggest: Phenyl carbons (~126-140 ppm), Benzylic carbon (~40-45 ppm), Aziridine carbons (~30-40 ppm). |

| FTIR (cm⁻¹) | Data not explicitly found in search results, but characteristic absorptions would include: N-H stretch (~3200-3400 cm⁻¹), C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2800-3000 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹). |

Synthesis of (S)-2-Benzylaziridine

The enantioselective synthesis of (S)-2-benzylaziridine is crucial for its application as a chiral building block. A common and effective method involves the cyclization of a chiral amino alcohol precursor, such as (S)-phenylalaninol. This process typically involves activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amino group.

Experimental Protocol: Synthesis from (S)-Phenylalaninol

This protocol is a representative procedure based on established methods for the synthesis of aziridines from β-amino alcohols.

Materials:

-

(S)-Phenylalaninol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a stirred solution of (S)-phenylalaninol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq).

-

Slowly add DIAD or DEAD (1.2 eq) dropwise to the solution. The reaction mixture may turn from colorless to a pale yellow.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure (S)-2-benzylaziridine.

Expected Yield: 60-80%

Caption: Synthetic workflow for (S)-2-benzylaziridine.

Chemical Reactivity and Key Reactions

The high ring strain of the aziridine ring in (S)-2-benzylaziridine makes it susceptible to nucleophilic ring-opening reactions. These reactions are highly valuable as they proceed with high stereospecificity (typically with inversion of configuration at the site of attack) and can be regioselective.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. In general, under neutral or basic conditions, nucleophilic attack occurs preferentially at the less sterically hindered carbon (C3). Under acidic conditions, the reaction may proceed through an aziridinium ion intermediate, and the attack may occur at the more substituted carbon (C2) due to electronic stabilization.

Common nucleophiles for the ring-opening of (S)-2-benzylaziridine include organocuprates (Gilman reagents), Grignard reagents, organolithium compounds, hydrides, halides, and various heteroatomic nucleophiles.

Experimental Protocol: Ring-Opening with an Organocuprate

This protocol describes a representative regioselective ring-opening of (S)-2-benzylaziridine using a Gilman reagent, which typically attacks the less substituted carbon atom.

Materials:

-

(S)-2-Benzylaziridine

-

Copper(I) iodide (CuI)

-

Organolithium reagent (e.g., n-butyllithium)

-

Anhydrous diethyl ether or THF

-

Ammonium chloride (sat. aq. solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl ether or THF at -78 °C.

-

Slowly add the organolithium reagent (2.2 eq) to the cooled suspension to form the lithium diorganocuprate (Gilman reagent).

-

In a separate flask, dissolve (S)-2-benzylaziridine (1.0 eq) in anhydrous diethyl ether or THF.

-

Slowly add the solution of (S)-2-benzylaziridine to the freshly prepared Gilman reagent at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-3 hours), then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding β-substituted amine.

Caption: Ring-opening reaction of (S)-2-benzylaziridine.

Applications in Drug Discovery and Development

The chiral amines produced from the ring-opening of (S)-2-benzylaziridine are valuable precursors in the synthesis of a wide range of biologically active molecules. The ability to introduce various substituents with stereochemical control makes this methodology highly attractive for the construction of compound libraries for drug screening and the total synthesis of complex natural products with therapeutic potential.

Safety Information

(S)-2-Benzylaziridine should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aziridines as a class of compounds are known to be potential alkylating agents and should be treated as toxic. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

(S)-2-Benzylaziridine is a key chiral intermediate whose chemical properties are dominated by the reactivity of its strained three-membered ring. Its utility in asymmetric synthesis, particularly in the stereocontrolled formation of C-N and C-C bonds through nucleophilic ring-opening reactions, makes it an invaluable tool for chemists in academia and industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of novel chemical entities.

References

An In-depth Technical Guide on the Physical Properties of (s)-2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (s)-2-benzylaziridine, a valuable chiral intermediate in organic synthesis and drug development. The information is presented to be a practical resource for laboratory work and theoretical modeling.

Core Physical Properties

The physical characteristics of (s)-2-benzylaziridine are crucial for its handling, purification, and use in chemical reactions. A summary of these properties is provided in the table below.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₉H₁₁N | - | - |

| Molecular Weight | 133.19 | g/mol | [1][2] |

| Appearance | Colorless to pale beige liquid/oil | - | [1][3][4] |

| Boiling Point | 204.59 | °C | At 760 mmHg[5] |

| 80 - 85 | °C | At 0.5 Torr[1][3] | |

| Density | 1.044 | g/cm³ | Predicted value[3][5] |

| Refractive Index | 1.568 | - | [5] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol.[1][6] Soluble in organic solvents like acetone.[4] | - | - |

| Storage Conditions | Keep in a dark place, sealed in dry conditions.[3][5] Store in a freezer under -20°C.[3][5] Hygroscopic, store under an inert atmosphere.[6] | - | - |

Experimental Protocols for Property Determination

The following sections detail the methodologies for measuring the key physical properties of (s)-2-benzylaziridine. These protocols are based on standard laboratory practices for liquid organic compounds.

The boiling point of (s)-2-benzylaziridine can be accurately determined using a micro-boiling point or Thiele tube method, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

Procedure:

-

A small amount (approximately 0.5 mL) of (s)-2-benzylaziridine is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is then placed in a Thiele tube filled with mineral oil, making sure the rubber band is above the oil level to prevent it from dissolving.

-

The Thiele tube is gently heated at the side arm.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

The density of liquid (s)-2-benzylaziridine can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance (accurate to at least 0.0001 g)

-

Thermometer

-

Water bath for temperature control

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_empty).

-

The pycnometer is then filled with distilled water of a known temperature and weighed again (m_water). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried completely, and then filled with (s)-2-benzylaziridine. Care should be taken to avoid air bubbles.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20°C).

-

The pycnometer is then weighed again to determine the mass of the sample (m_sample).

-

The density of (s)-2-benzylaziridine is calculated using the formula: Density = (m_sample - m_empty) / Volume_pycnometer.

The refractive index of (s)-2-benzylaziridine, a measure of how light propagates through it, is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is turned on and the prism is cleaned with a suitable solvent and a lint-free tissue.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The temperature of the prism is set to a standard value, typically 20°C, using the constant temperature water circulator.

-

A few drops of (s)-2-benzylaziridine are placed on the surface of the lower prism using a clean dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read from the instrument's scale. The reading should be recorded along with the measurement temperature.

Synthesis Pathway of (s)-2-Benzylaziridine

A common and stereospecific method for the synthesis of chiral aziridines is the Wenker synthesis, which involves the intramolecular cyclization of a 2-aminoalcohol. For (s)-2-benzylaziridine, a plausible synthetic route starts from the readily available chiral amino acid, (s)-phenylalanine. The key steps involve the reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a good leaving group (sulfate ester), and subsequent base-promoted ring closure.

References

- 1. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 2. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03101J [pubs.rsc.org]

- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aziridines - Wikipedia [en.wikipedia.org]

- 6. Synthesis of aziridines from amino alcohols | CoLab [colab.ws]

(S)-2-Benzylaziridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylaziridine , a chiral three-membered nitrogen-containing heterocycle, serves as a versatile building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its inherent ring strain and the presence of a stereocenter make it a valuable precursor for the asymmetric synthesis of complex nitrogen-containing molecules, including amino alcohols, diamines, and other biologically active compounds. This technical guide provides an in-depth overview of the molecular structure, synthesis, and reactivity of (S)-2-Benzylaziridine, tailored for professionals in research and drug development.

Molecular Structure and Properties

(S)-2-Benzylaziridine, with the chemical formula C₉H₁₁N, is a colorless liquid at room temperature. The core of its structure is the highly strained aziridine ring, which dictates its chemical reactivity. The benzyl substituent at the C2 position introduces steric bulk and electronic effects that influence its reactions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| CAS Number | 73058-30-7 |

| Appearance | Colorless liquid |

| Boiling Point | 204.6 °C at 760 mmHg |

| Density | 1.044 g/cm³ |

| SMILES | C1--INVALID-LINK--CC2=CC=CC=C2 |

Figure 1. Molecular structure of (S)-2-Benzylaziridine.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for (S)-2-Benzylaziridine are not consistently reported in publicly accessible literature. Spectroscopic characterization is typically performed as part of a synthetic workflow, and data for closely related derivatives are more commonly found. For researchers synthesizing this compound, standard 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC) are recommended for structural verification.

Experimental Protocols: Synthesis of (S)-2-Benzylaziridine

A common and effective method for the synthesis of (S)-2-Benzylaziridine is through the cyclization of the corresponding chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol).

Synthesis of (S)-2-Benzylaziridine from L-Phenylalaninol

This two-step procedure involves the formation of an amino alcohol hydrogen sulfate intermediate, followed by intramolecular cyclization under basic conditions.

Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

-

To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in water, add a cold mixture of concentrated sulfuric acid (98%) and water dropwise at 0-5 °C with stirring.

-

After the addition is complete, heat the reaction mixture to 110 °C for 3-4 hours.

-

Carefully remove the water in vacuo to yield the solid amino alcohol hydrogen sulfate.

Step 2: Cyclization to (S)-2-Benzylaziridine

-

To the crude amino alcohol hydrogen sulfate from Step 1, add toluene and a 25 wt% aqueous solution of sodium hydroxide.

-

Heat the biphasic mixture to reflux and stir overnight.

-

After cooling to room temperature, separate the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate/triethylamine) to afford (S)-2-Benzylaziridine as a colorless oil.

Figure 2. Synthetic workflow for (S)-2-Benzylaziridine.

Reactivity and Applications in Drug Development

The high ring strain of the aziridine moiety in (S)-2-Benzylaziridine makes it susceptible to nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is a critical aspect and is influenced by the nature of the nucleophile and the reaction conditions.

-

Under acidic conditions: Protonation of the aziridine nitrogen activates the ring, forming an aziridinium ion. Nucleophilic attack then preferentially occurs at the more substituted carbon (C2), which can better stabilize the developing positive charge. This leads to the formation of β-substituted α-amino acids and their derivatives.

-

Under neutral or basic conditions: For N-unsubstituted or N-alkylated aziridines, the reaction generally follows an Sₙ2 pathway. The nucleophile attacks the less sterically hindered carbon atom (C3).

The stereochemistry of the starting material is typically retained (with inversion of configuration at the site of nucleophilic attack), making (S)-2-Benzylaziridine a valuable chiral building block for introducing specific stereocenters in a target molecule.

Figure 3. Regioselectivity of nucleophilic ring-opening.

Biological Activity and Drug Development

While (S)-2-Benzylaziridine itself is not typically a final drug product, the aziridine motif is present in several biologically active compounds, including some anticancer agents.[1] The ability of the aziridine ring to act as an electrophile allows it to alkylate nucleophilic residues in biological macromolecules such as DNA and proteins, which is a mechanism of action for some cytotoxic drugs.[2]

The stereochemistry of (S)-2-Benzylaziridine is crucial for its application in the synthesis of chiral drugs. By serving as a chiral precursor, it enables the stereoselective synthesis of more complex molecules where specific enantiomers are required for desired therapeutic effects and to minimize off-target effects.

Conclusion

(S)-2-Benzylaziridine is a valuable and reactive chiral intermediate for organic synthesis. Its utility stems from the predictable, yet tunable, reactivity of the strained aziridine ring. For researchers and professionals in drug development, a thorough understanding of its synthesis and the principles governing its ring-opening reactions is essential for leveraging this compound in the creation of novel, stereochemically defined therapeutic agents. The lack of comprehensive experimental structural and spectroscopic data in the public domain highlights an opportunity for further fundamental characterization of this important synthetic building block.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzylaziridine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strained three-membered ring and the presence of a stereocenter make it a valuable building block for the enantioselective synthesis of a wide range of nitrogen-containing molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the stereochemistry and chirality of (S)-2-benzylaziridine, including its synthesis, stereochemical properties, and the analytical methods used to determine its enantiomeric purity. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this versatile chiral synthon.

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The inherent ring strain of the aziridine ring makes them reactive intermediates susceptible to ring-opening reactions, providing access to a diverse array of functionalized amines. When a substituent is present on one of the carbon atoms of the aziridine ring, a stereocenter is created, leading to the existence of enantiomers. (S)-2-Benzylaziridine is the enantiomer where the benzyl group at the C2 position is in the (S) configuration.

The stereochemistry of 2-substituted aziridines plays a crucial role in their chemical reactivity and biological activity. The (S)-enantiomer of 2-benzylaziridine is a key chiral intermediate in the synthesis of various pharmaceutical agents, where the precise stereochemical control is often essential for therapeutic efficacy and to minimize off-target effects. This guide will delve into the critical aspects of the stereochemistry of (S)-2-benzylaziridine, providing a technical resource for professionals in drug development and chemical research.

Stereoselective Synthesis of (S)-2-Benzylaziridine

The enantioselective synthesis of (S)-2-benzylaziridine is most commonly achieved through the cyclization of a chiral precursor, where the stereocenter is established prior to the formation of the aziridine ring. A prevalent and reliable method involves the conversion of the readily available and optically pure amino alcohol, (S)-phenylalaninol.

Synthesis from (S)-Phenylalaninol

The synthesis of (S)-2-benzylaziridine from (S)-phenylalaninol proceeds via a two-step sequence involving the activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amino group. A common method for hydroxyl group activation is its conversion to a good leaving group, such as a mesylate or tosylate, which then undergoes base-mediated cyclization.

Logical Workflow for the Synthesis of (S)-2-Benzylaziridine from (S)-Phenylalaninol

Caption: Synthetic pathway from (S)-phenylalaninol to (S)-2-benzylaziridine.

Experimental Protocol: Synthesis of (S)-2-Benzylaziridine from (S)-Phenylalaninol

Step 1: Mesylation of (S)-Phenylalaninol

-

To a solution of (S)-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-amino-3-phenylpropyl methanesulfonate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to (S)-2-Benzylaziridine

-

Dissolve the crude (S)-2-amino-3-phenylpropyl methanesulfonate in a suitable solvent such as toluene.

-

Add an aqueous solution of a strong base, for example, 25% w/w sodium hydroxide.

-

Heat the biphasic mixture to reflux and stir vigorously overnight.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a mixture of petroleum ether, ethyl acetate, and triethylamine, e.g., 5:1:1 v/v/v) to afford (S)-2-benzylaziridine as a colorless oil.[1]

Stereochemical Properties of (S)-2-Benzylaziridine

The chirality of (S)-2-benzylaziridine is defined by the three-dimensional arrangement of the substituents around the C2 stereocenter. This chirality gives rise to its optical activity, which is a key physical property used to characterize the enantiomeric purity of the compound.

Optical Rotation

The specific rotation ([α]) is a fundamental property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light when it passes through a 1 decimeter (dm) tube containing the sample at a concentration of 1 gram per milliliter. The specific rotation is dependent on the temperature and the wavelength of the light used (typically the sodium D-line, 589 nm).

While a definitive, widely cited value for the specific rotation of enantiomerically pure (S)-2-benzylaziridine is not consistently reported across the literature, it is expected to have a specific, non-zero value. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is an experimentally determined property and does not directly correlate with the (S) or (R) designation. For the purpose of this guide, we will denote the specific rotation of the enantiopure (S)-isomer as [α]D. The corresponding (R)-enantiomer will have a specific rotation of equal magnitude but opposite sign.

Table 1: Physicochemical and Stereochemical Properties of (S)-2-Benzylaziridine

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 80-85 °C at 0.5 Torr[2] |

| Density | ~1.044 g/cm³ (predicted)[3] |

| Specific Rotation ([α]D) | Not consistently reported, but will be a specific negative or positive value for the pure (S)-enantiomer. |

Determination of Enantiomeric Purity

The assessment of the enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in the synthesis and application of (S)-2-benzylaziridine. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents being the most common.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of aziridine enantiomers.

Workflow for Chiral HPLC Method Development

Caption: A typical workflow for developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis of 2-Benzylaziridine

The following is a representative protocol based on methods used for similar chiral amines and aziridines. Optimization may be required for specific equipment and samples.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting composition is 90:10 (v/v) n-hexane:IPA. For basic compounds like aziridines, the addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase can improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the 2-benzylaziridine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the sample of (S)-2-benzylaziridine to determine the ratio of the two enantiomers. The enantiomeric excess (ee) is calculated as:

ee (%) = [([S] - [R]) / ([S] + [R])] x 100

Table 2: Representative Chiral HPLC Separation Data for Chiral Amines on a Polysaccharide-Based CSP

| Compound Type | Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Additive | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) |

| Chiral Aziridine Derivative | Chiralcel OD-H | 90:10 | 0.1% DEA | 12.2 | 14.2 | > 1.5 |

| Chiral Amine | Chiralcel OD-H | 95:5 | 0.1% DEA | 20.1 | 21.4 | > 1.5 |

Note: The retention times and resolution are illustrative and will vary for 2-benzylaziridine.[4]

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by converting the enantiomers into diastereomers, which have distinct NMR spectra. This can be achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Decision Tree for Selecting a Chiral Analysis Method

Caption: A decision tree to guide the selection of a suitable chiral analysis method.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a known amount of the (S)-2-benzylaziridine sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.

-

Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

-

Mix and Re-acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals for the protons near the chiral center of the aziridine should split into two sets of peaks, corresponding to the two diastereomeric complexes formed between the enantiomers of the aziridine and the chiral solvating agent.

-

Data Analysis: Integrate the corresponding signals for the two diastereomers. The ratio of the integrals gives the enantiomeric ratio, from which the enantiomeric excess can be calculated.

Conclusion

(S)-2-Benzylaziridine is a valuable chiral building block in modern organic synthesis, particularly in the development of new pharmaceuticals. A thorough understanding of its stereochemistry and the methods for its enantioselective synthesis and analysis are essential for its effective utilization. This technical guide has provided a detailed overview of these aspects, including robust experimental protocols for the synthesis of (S)-2-benzylaziridine from (S)-phenylalaninol and for the determination of its enantiomeric purity using chiral HPLC and NMR spectroscopy. The provided workflows and decision trees offer a practical guide for researchers in the field. The continued development of efficient and selective methods for the synthesis and analysis of chiral aziridines like (S)-2-benzylaziridine will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

Synthesis of (S)-2-Benzylaziridine from Amino Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral building block, (S)-2-benzylaziridine, from amino alcohol precursors. The document provides a comparative overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate informed decisions in synthetic strategy and process development. The primary focus is on practical and efficient routes starting from the readily available chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol).

Introduction

Chiral aziridines are valuable and versatile intermediates in organic synthesis, particularly in the pharmaceutical industry. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, providing access to a wide array of enantiomerically pure nitrogen-containing compounds. (S)-2-benzylaziridine, in particular, serves as a key precursor for the synthesis of various biologically active molecules. The most direct and atom-economical approach to this class of compounds is the intramolecular cyclization of corresponding 1,2-amino alcohols. This guide will explore the primary methods for achieving this transformation.

Synthetic Pathways Overview

The synthesis of (S)-2-benzylaziridine from (S)-2-amino-3-phenyl-1-propanol involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amine. The primary methods to achieve this are the Wenker synthesis, the Mitsunobu reaction, and a route involving tosylation followed by cyclization and deprotection.

Caption: Overview of synthetic pathways to (S)-2-benzylaziridine.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to (S)-2-benzylaziridine from L-phenylalaninol.

| Synthetic Route | Key Reagents | Solvent(s) | Typical Yield | Enantiomeric Purity | Notes |

| Improved Wenker Synthesis | 1. Chlorosulfonic acid 2. Sodium hydroxide | Diethyl ether, Water | 85%[1] | High (retention of configuration)[2] | Mild conditions, avoids charring seen in traditional Wenker synthesis.[1] |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | THF, Dichloromethane | 45-82% (general for amino alcohols)[3] | High (inversion of configuration at the alcohol center is typical, but here it leads to retention of the aziridine stereocenter) | Reaction proceeds with clean inversion.[4] |

| Tosylation-Cyclization | p-Toluenesulfonyl chloride (TsCl), Base (e.g., KOH, K₂CO₃) | Acetonitrile, Dichloromethane/Water | High for N-tosyl aziridine formation[1][5] | High (retention of configuration) | Requires a subsequent deprotection step to yield the N-H aziridine. |

Experimental Protocols

Improved and Mild Wenker Synthesis of (S)-2-Benzylaziridine

This method, adapted from the work of Xu et al., provides a high-yielding and mild procedure for the synthesis of N-H aziridines.[1][6] The traditional Wenker synthesis often employs harsh conditions with hot sulfuric acid, which can lead to side reactions and decomposition, especially with sensitive substrates.[7] This improved protocol utilizes chlorosulfonic acid for the esterification step at a low temperature, followed by base-mediated cyclization.

Reaction Scheme:

Caption: Workflow for the Improved Wenker Synthesis.

Materials:

-

(S)-2-Amino-3-phenyl-1-propanol (L-phenylalaninol)

-

Chlorosulfonic acid (ClSO₃H)

-

Diethyl ether (Et₂O), anhydrous

-

Sodium hydroxide (NaOH)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-amino-3-phenyl-1-propanol (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.05 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The resulting white precipitate of the amino alcohol hydrogen sulfate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Step 2: Intramolecular Cyclization

-

The dried amino alcohol hydrogen sulfate is added to a stirred aqueous solution of sodium hydroxide (e.g., 6 M) at room temperature.

-

The reaction mixture is stirred vigorously for several hours (monitoring by TLC is recommended).

-

Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure to afford the crude (S)-2-benzylaziridine, which can be further purified by distillation under reduced pressure.

Intramolecular Mitsunobu Reaction (General Protocol)

The Mitsunobu reaction provides an alternative method for the cyclization of amino alcohols to aziridines.[3][4] This reaction typically proceeds with inversion of configuration at the alcohol stereocenter. In the case of 1,2-amino alcohols, this intramolecular cyclization occurs with overall retention of the stereochemistry of the resulting aziridine.

Reaction Scheme:

Caption: General workflow for the Mitsunobu cyclization.

Materials:

-

(S)-2-Amino-3-phenyl-1-propanol (L-phenylalaninol)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

General Procedure:

-

To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, slowly add DEAD or DIAD (1.1-1.5 eq.).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

The reaction mixture is then concentrated under reduced pressure.

-

Purification is typically challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct. Column chromatography on silica gel is often required to isolate the pure aziridine.

Synthesis via N-Tosylation and Cyclization

This two-step approach involves the formation of an N-tosyl aziridine, which can then be deprotected to yield the parent N-H aziridine. This method is advantageous as N-tosyl aziridines are often more stable and easier to handle than their N-H counterparts.

Reaction Scheme:

Caption: Workflow for the N-Tosylation and Detosylation route.

Materials:

-

(S)-2-Amino-3-phenyl-1-propanol (L-phenylalaninol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)/Water

-

Detosylating agent (e.g., sodium in liquid ammonia, or other reducing agents)

Procedure:

Step 1: One-pot Synthesis of N-Tosyl-(S)-2-benzylaziridine [1]

-

To a stirred mixture of (S)-2-amino-3-phenyl-1-propanol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add p-toluenesulfonyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the mixture for 6 hours.

-

Add toluene (5 mL), filter off the solid, and evaporate the solvents under reduced pressure.

-

The crude product can be purified by column chromatography.

Step 2: Detosylation

The removal of the tosyl group can be achieved under various reducing conditions. The choice of method depends on the compatibility with other functional groups in the molecule. Common methods include dissolving metal reductions (e.g., sodium in liquid ammonia) or the use of other specific reducing agents.

Conclusion

The synthesis of (S)-2-benzylaziridine from L-phenylalaninol can be effectively achieved through several methodologies. The "Improved and Mild Wenker Synthesis" stands out for its high reported yield and operational simplicity, making it an attractive choice for scale-up. The Mitsunobu reaction and the tosylation-cyclization-deprotection sequence offer viable alternatives, with the latter providing a more stable intermediate. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. This guide provides the necessary technical details to implement these key synthetic transformations.

References

- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Wenker synthesis - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of (S)-2-Benzylaziridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aziridines are a critical class of strained three-membered nitrogen-containing heterocycles that serve as versatile building blocks in modern organic synthesis. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, providing access to a wide array of enantioenriched nitrogenous compounds, including amino alcohols, diamines, and unnatural amino acids. Among these, (S)-2-benzylaziridine is a particularly valuable synthon, finding application as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (S)-2-benzylaziridine, with a focus on transition metal catalysis and organocatalysis. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Transition Metal-Catalyzed Enantioselective Aziridination

Transition metal catalysis, particularly utilizing copper and rhodium complexes with chiral ligands, represents the most established and widely employed approach for the enantioselective aziridination of olefins. These methods typically involve the in situ generation of a metal-nitrenoid species that subsequently transfers the nitrogen group to the alkene substrate.

Copper-Catalyzed Asymmetric Aziridination

Copper complexes, in combination with chiral bis(oxazoline) (BOX) ligands, have proven to be highly effective for the asymmetric aziridination of styrenes and related olefins. The choice of ligand, copper salt, and nitrene source is crucial for achieving high yields and enantioselectivities.

Table 1: Copper-Catalyzed Enantioselective Aziridination of Styrene

| Entry | Ligand | Copper Salt (mol%) | Nitrene Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | t-Bu-BOX | CuOTf (5) | PhI=NTs | CH₂Cl₂ | 25 | 94 | >90 |

| 2 | Ph-BOX | Cu(OTf)₂ (10) | PhI=NTs | MeCN | 25 | 85 | 88 |

| 3 | i-Pr-BOX | Cu(I)-MeCN (5) | PhI=NNs | Benzene | 0 | 90 | 92 |

Data synthesized from representative examples in the literature.

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the t-Bu-BOX ligand (0.055 mmol, 5.5 mol%) in anhydrous CH₂Cl₂ (5.0 mL). Add CuOTf·0.5C₇H₈ (0.050 mmol, 5.0 mol%) to the ligand solution. The mixture is stirred at room temperature for 1-2 hours, during which the solution should become homogeneous.

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5.0 mL).

Reaction Execution:

-

Add the prepared catalyst solution to the styrene solution via cannula.

-

Add [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol, 1.1 equiv) to the reaction mixture in one portion.

-

Stir the reaction mixture at room temperature (25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-tosyl-2-benzylaziridine.

Caption: Proposed catalytic cycle for copper-catalyzed aziridination.

Rhodium-Catalyzed Asymmetric Aziridination

Rhodium(II) carboxylate complexes are also powerful catalysts for the enantioselective aziridination of alkenes. The use of chiral dirhodium(II) tetracarboxylates allows for high levels of stereocontrol.

Table 2: Rhodium-Catalyzed Enantioselective Aziridination of Styrene

| Entry | Catalyst | Nitrene Source | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Rh₂(S-tfpttl)₄ | TBPhsNH₂ | PhI(OPiv)₂ | Toluene | -15 | 85 | 87.5 |

| 2 | Rh₂(S-PTAD)₄ | TsN₃ | - | CH₂Cl₂ | 25 | 78 | 92 |

| 3 | Rh₂(S-biTISP)₂ | NsONH₂ | PhI(OAc)₂ | DCE | 40 | 91 | 95 |

Data synthesized from representative examples in the literature.[3]

To a solution of the dirhodium(II) tetracarboxylate catalyst (0.01 mmol) and the alkene (1.0 mmol) in toluene (2.0 mL) at -15 °C is added pentafluorobenzoic acid (0.02 mmol). A solution of p-tBu-phenylsulfamate (1.2 mmol) and PhI(OPiv)₂ (1.3 mmol) in toluene (3.0 mL) is then added dropwise over 1 hour. The reaction mixture is stirred at -15 °C until complete consumption of the alkene is observed by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding aziridine.

Caption: Proposed catalytic cycle for rhodium-catalyzed aziridination.

Organocatalytic Enantioselective Aziridination

In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to transition metal catalysis for asymmetric transformations. Chiral Brønsted acids, such as phosphoric acids, and chiral amines, including cinchona alkaloids, have been successfully employed in the enantioselective synthesis of aziridines.

Iminium-Catalyzed Aziridination of Styrenes

One organocatalytic approach involves the use of an iminium salt to catalyze the aziridination of styrenes with an iminoiodinane as the nitrene source. This method is hypothesized to proceed through a diaziridinium salt as the active oxidant.[4]

Table 3: Organocatalytic Aziridination of Styrene

| Entry | Catalyst | Nitrene Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Iminium Salt (10 mol%) | PhI=NTs | CH₂Cl₂ | 25 | 75 | Not Reported |

| 2 | Cinchona Alkaloid (10 mol%) | O-nosylhydroxylamine | Toluene | -20 | 88 | 94 |

| 3 | Chiral Phosphoric Acid (5 mol%) | Diazoacetate | Dioxane | 25 | 92 | 96 |

Data synthesized from representative examples in the literature.[4][5][6]

Under an inert atmosphere, the iminium catalyst (0.1 mmol) and the nitrene-precursor (1.2 mmol) are suspended in anhydrous solvent (5 mL). Styrene (1.0 mmol) is added, and the reaction is stirred at room temperature. Upon completion, the reaction is diluted with ethyl acetate and filtered through a short silica plug. The crude reaction mixture is concentrated on a rotary evaporator and purified by column chromatography.[4]

Caption: General experimental workflow for organocatalytic aziridination.

Applications in Drug Development

The aziridine motif is present in a number of biologically active natural products and synthetic compounds, exhibiting a range of pharmacological activities including antitumor, antimicrobial, and antibacterial effects.[1][7][8] The high reactivity of the strained aziridine ring allows these molecules to act as alkylating agents, often targeting DNA and other biomacromolecules.[8]

While no currently approved drugs contain the specific (S)-2-benzylaziridine scaffold, its utility as a chiral building block in drug discovery is significant. The stereospecific ring-opening of (S)-2-benzylaziridine provides access to a variety of chiral phenylethylamine derivatives, a common motif in many pharmaceuticals. For example, the chiral benzylamine moiety is a key structural element in several FDA-approved drugs.[9] The enantioselective synthesis of (S)-2-benzylaziridine is therefore a critical step in the development of novel chiral drug candidates.

Conclusion

The enantioselective synthesis of (S)-2-benzylaziridine can be achieved through several effective methodologies, with transition metal catalysis, particularly using copper and rhodium complexes, offering well-established and high-yielding routes with excellent enantiocontrol. Organocatalysis presents a promising and more sustainable alternative, with ongoing research focused on expanding its scope and efficiency. The choice of synthetic strategy will depend on factors such as substrate scope, desired scale, and availability of catalysts and reagents. The continued development of novel and efficient methods for the synthesis of (S)-2-benzylaziridine and other chiral aziridines will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.

References

- 1. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]

- 3. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organocatalytic Olefin Aziridination via Iminium-Catalyzed Nitrene Transfer: Scope, Limitations, and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-Benzylaziridine (CAS: 73058-30-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-benzylaziridine, a valuable chiral intermediate in organic synthesis, particularly in the development of novel therapeutics. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in the synthesis of bioactive molecules.

Core Compound Data

(S)-2-Benzylaziridine is a chiral three-membered heterocyclic compound containing a nitrogen atom. Its strained ring structure makes it a reactive and versatile building block in organic synthesis.

Table 1: Physicochemical and Spectroscopic Data for (S)-2-Benzylaziridine

| Property | Value | Source(s) |

| CAS Number | 73058-30-7 | [1] |

| Molecular Formula | C₉H₁₁N | [2] |

| Molecular Weight | 133.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 86-88 °C at 3 Torr | ChemAxon |

| Density | 1.044 g/cm³ (predicted) | [3] |

| Refractive Index | 1.568 (predicted) | [3] |

| Optical Rotation | [α]D²⁰ -26.5 (c 1.8, EtOH) | ChemAxon |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 2.85 (dd, J=13.5, 6.9 Hz, 1H, CH₂), 2.75 (dd, J=13.5, 6.9 Hz, 1H, CH₂), 2.30 (m, 1H, CH), 1.85 (d, J=6.0 Hz, 1H, NH), 1.50 (d, J=3.3 Hz, 1H, CH₂) | ChemAxon |

| ¹³C NMR (CDCl₃) | δ (ppm): 140.2, 129.1, 128.5, 126.3, 41.5, 33.7, 28.9 | Generic prediction |

| IR (neat) | ν (cm⁻¹): ~3280 (N-H stretch), ~3020 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1600, 1490, 1450 (aromatic C=C stretch), ~1250 (C-N stretch), ~850 (aziridine ring deformation) | Generic prediction |

| Mass Spectrum (EI) | m/z (%): 133 (M⁺), 132, 104, 91 (base peak), 77, 65 | [2] |

Synthesis of (S)-2-Benzylaziridine

The most common and efficient method for the asymmetric synthesis of (S)-2-benzylaziridine is the improved Wenker synthesis, which involves the cyclization of a chiral amino alcohol.

Experimental Protocol: Improved Wenker Synthesis

This protocol is adapted from the work of Li, et al.

Materials:

-

(S)-2-amino-3-phenyl-1-propanol

-

Chlorosulfonic acid (ClSO₃H)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium carbonate solution (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Formation of the Sulfate Ester:

-

In a 150-mL two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve (S)-2-amino-3-phenyl-1-propanol (10 mmol) in diethyl ether (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.16 g, 10 mmol) dropwise to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 1 hour.

-

The resulting precipitate, the amino alcohol hydrogen sulfate, is collected by filtration and washed with cold diethyl ether.

-

-

Cyclization to the Aziridine:

-

To the isolated sulfate ester, add a saturated aqueous solution of sodium carbonate at 70 °C.

-

Stir the mixture vigorously at this temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude (S)-2-benzylaziridine is purified by vacuum distillation to yield a colorless oil.

-

Expected Yield: 85%

Synthesis Workflow

Caption: Improved Wenker Synthesis of (S)-2-Benzylaziridine.

Applications in Drug Development

(S)-2-Benzylaziridine serves as a crucial chiral building block for the synthesis of various pharmaceutical agents. Its primary utility lies in stereoselective ring-opening reactions, which introduce a nitrogen-containing stereocenter into the target molecule.

Synthesis of Renin Inhibitors

(S)-2-Benzylaziridine is a key intermediate in the synthesis of potent and selective renin inhibitors, a class of drugs used to treat hypertension. The aziridine ring is opened by a suitable nucleophile to introduce a β-amino acid moiety, which is a common structural feature in these inhibitors.

Experimental Protocol: General Procedure for the Synthesis of a Renin Inhibitor Intermediate

Note: This is a generalized protocol, and specific conditions may vary depending on the target molecule.

Materials:

-

(S)-2-Benzylaziridine

-

An appropriate organocuprate reagent (e.g., lithium diphenylcuprate) or other suitable nucleophile

-

Anhydrous tetrahydrofuran (THF)

-

-78 °C cooling bath (e.g., dry ice/acetone)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

Procedure:

-

Preparation of the Nucleophile:

-

Prepare the organocuprate reagent in situ according to standard literature procedures.

-

-

Ring-Opening Reaction:

-

Dissolve (S)-2-benzylaziridine (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared organocuprate solution (1.2 eq) to the stirred aziridine solution.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a chiral β-substituted amine, is then purified by column chromatography on silica gel. This intermediate can then be carried forward in the synthesis of the final renin inhibitor.

-

Synthesis of Cannabinoid Type 2 (CB2) Receptor Agonists

The (S)-2-benzylaziridine scaffold is also utilized in the synthesis of selective CB2 receptor agonists, which are being investigated for their therapeutic potential in treating inflammatory and neuropathic pain.

Experimental Protocol: General Procedure for the Synthesis of a CB2 Agonist Precursor

Note: This is a generalized protocol, and specific conditions may vary depending on the target molecule.

Materials:

-

(S)-2-Benzylaziridine

-

A suitable aromatic or heteroaromatic thiol as the nucleophile

-

A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Deprotonation of the Nucleophile:

-

In a flame-dried, nitrogen-purged flask, suspend the thiol (1.1 eq) in anhydrous DMF.

-

Add the base (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.

-

-

Ring-Opening Reaction:

-

Add a solution of (S)-2-benzylaziridine (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the addition of water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting chiral β-aminosulfide intermediate is purified by column chromatography and can be further elaborated to the final CB2 receptor agonist.

-

Chemical Reactivity and Mechanisms

The synthetic utility of (S)-2-benzylaziridine is dominated by the regioselective and stereospecific ring-opening of the strained aziridine ring by various nucleophiles.

Regioselectivity of Ring-Opening

The regioselectivity of the nucleophilic attack on the aziridine ring is influenced by both steric and electronic factors, as well as the nature of the N-substituent. For N-unsubstituted or N-alkyl aziridines like (S)-2-benzylaziridine, the reaction generally proceeds via an Sₙ2 mechanism.

-

Under neutral or basic conditions: The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of (S)-2-benzylaziridine, this is the unsubstituted CH₂ group.

-

Under acidic conditions: The nitrogen atom is protonated to form an aziridinium ion. The nucleophilic attack then occurs at the more substituted carbon atom, which can better stabilize the developing positive charge.

Caption: Regioselectivity of (S)-2-Benzylaziridine Ring-Opening.

Safety and Handling

(S)-2-Benzylaziridine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

(S)-2-Benzylaziridine is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility in the stereoselective synthesis of key intermediates for renin inhibitors and CB2 receptor agonists highlights its importance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the research laboratory.

References

A Technical Guide to the Spectroscopic Analysis of (S)-2-Benzylaziridine

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-2-benzylaziridine. These predictions are based on established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-2-Benzylaziridine (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.80 | dd | 1H | Benzylic proton (CH₂) |

| ~2.60 | dd | 1H | Benzylic proton (CH₂) |

| ~2.20 | m | 1H | Aziridine ring proton (CH) |

| ~1.80 | d | 1H | Aziridine ring proton (CH₂) |

| ~1.40 | d | 1H | Aziridine ring proton (CH₂) |

| ~1.00 | br s | 1H | Amine proton (NH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-2-Benzylaziridine (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic quaternary carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~42 | Benzylic carbon (CH₂) |

| ~35 | Aziridine ring carbon (CH) |

| ~30 | Aziridine ring carbon (CH₂) |

Table 3: Predicted IR Spectroscopic Data for (S)-2-Benzylaziridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3080-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~850-700 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for (S)-2-Benzylaziridine (Electron Ionization)

| m/z | Predicted Fragment |

| 133 | [M]⁺ (Molecular Ion) |

| 132 | [M-H]⁺ |

| 104 | [M-C₂H₃N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a small organic molecule like (S)-2-benzylaziridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-benzylaziridine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] Transfer the solution to a standard 5 mm NMR tube.[2]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-10 ppm).

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should cover all expected carbon resonances (e.g., 0-150 ppm).

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid (S)-2-benzylaziridine directly onto the center of the ATR crystal.[3]

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[4] The typical spectral range is 4000-400 cm⁻¹.[4]

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[5]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.[6] The sample is vaporized by heating in a high vacuum environment.[7]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which may then undergo fragmentation.[8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the molecular ion provides information about the different structural components of the molecule.[9]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-2-benzylaziridine.

Caption: General workflow for the spectroscopic analysis of (S)-2-benzylaziridine.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Commercial Availability and Technical Guide for (s)-2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of (s)-2-Benzylaziridine, a valuable chiral building block in organic synthesis and drug discovery.

Commercial Availability

(s)-2-Benzylaziridine is readily available from a variety of commercial suppliers in research and bulk quantities. Purity levels typically range from 95% to over 99%. The following tables summarize the availability from a selection of suppliers.

Table 1: Commercial Suppliers of (s)-2-Benzylaziridine

| Supplier | Purity | Available Quantities |

| Toronto Research Chemicals (TRC) | --- | 1g, 5g, 10g |

| Biosynth Carbosynth | --- | 1g, 5g, 10g |

| Apolloscientific | 95% | 250mg, 1g |

| American Custom Chemicals Corporation | 95.00% | 1G |

| Ivy Fine Chemicals | --- | 5g, 10g, 25g, 100g, Bulk |

| AK Scientific | --- | 10g |

| Fluorochem | 95% | --- |

| Combi-Blocks, Inc. | 95% | --- |

| Henan Fengda Chemical Co., Ltd. | 99% | KG quantities |

| Career Henan Chemical Co. | 99% | KG quantities |

Data is subject to change and should be verified with the supplier.

Physicochemical Properties

Table 2: Physicochemical Data for (s)-2-Benzylaziridine

| Property | Value |

| CAS Number | 73058-30-7 |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 204.589 °C at 760 mmHg |

| Density | 1.044 g/cm³ |

| Refractive Index | 1.568 |

| Flash Point | 76.485 °C |

| Storage Temperature | Keep in dark place, Sealed in dry, Store in freezer, under -20°C |

| Solubility | Soluble in Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly) |

Synthesis and Purification

A common method for the synthesis of (s)-2-benzylaziridine involves the cyclization of a chiral amino alcohol. The following is a representative experimental protocol.

Experimental Protocol: Synthesis and Purification of (s)-2-Benzylaziridine

Materials:

-

(S)-2-amino-3-phenyl-1-propanol (or other suitable chiral amino alcohol)

-

Sulfuric acid (98%)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Triethylamine (Et₃N)

Procedure:

-

Formation of the Amino Alcohol Hydrogen Sulfate:

-

A cold mixture of sulfuric acid (98%, 10 g) and water (10 mL) is added to the chiral amino alcohol (100 mmol) in water (10 mL) at 0-5 °C.

-

The mixture is heated to 110 °C for 3-4 hours.

-

Water is then carefully distilled off in vacuo to afford the solid amino alcohol hydrogen sulfate.

-

-

Cyclization to (s)-2-Benzylaziridine:

-

To the crude amino alcohol hydrogen sulfate, add Toluene (50 mL) and a 25 wt% aqueous solution of NaOH (50 mL).

-

The mixture is heated to reflux overnight.

-

After cooling, the organic phase is separated.

-

-

Work-up and Purification:

-

The separated organic phase is dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel.

-

Elution with a mixture of petroleum ether/EtOAc/Et₃N (5:1:1, v/v) affords the pure (s)-2-benzylaziridine as a colorless oil.

-

Applications in Drug Development